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Compound of Interest

Compound Name: 2,3-Dimethoxyphenol

Cat. No.: B146663 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,3-
dimethoxyphenol, a key aromatic building block in various chemical syntheses. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) characteristics, intended for researchers, scientists, and professionals in drug

development and related fields.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of 2,3-
dimethoxyphenol. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed

information about the chemical environment of each atom.

¹H NMR Spectral Data
The ¹H NMR spectrum of 2,3-dimethoxyphenol is characterized by signals corresponding to

the aromatic protons and the methoxy group protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.90 - 6.55 Multiplet 3H Ar-H

5.75 (broad) Singlet 1H OH

3.87 Singlet 3H O-CH₃ (C2)

3.85 Singlet 3H O-CH₃ (C3)

¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the

molecule.

Chemical Shift (δ) ppm Assignment

147.2 C-OH (C1)

146.9 C-OCH₃ (C2)

137.8 C-OCH₃ (C3)

120.2 Ar-CH

118.0 Ar-CH

108.5 Ar-CH

60.8 O-CH₃

55.9 O-CH₃

Experimental Protocol: NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,3-dimethoxyphenol was dissolved in 0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal reference. The solution was transferred to a 5 mm NMR tube.

Instrumentation: Spectra were acquired on a Varian CFT-20 NMR spectrometer.
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¹H NMR Acquisition Parameters:

Spectrometer Frequency: 400 MHz

Pulse Program: Standard single-pulse ('zg30')

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time: 4.0 s

Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

Spectrometer Frequency: 100 MHz

Pulse Program: Proton-decoupled with NOE ('zgpg30')

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time: 1.5 s

Spectral Width: 0 to 220 ppm

Data Processing: The free induction decay (FID) was Fourier transformed after applying an

exponential line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline

corrections were applied. Chemical shifts were referenced to the internal TMS standard (δ =

0.00 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2,3-dimethoxyphenol shows characteristic absorption bands for the hydroxyl,

aromatic, and ether functional groups.
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Frequency (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad O-H stretch (phenolic)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (methyl)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

1280 - 1200 Strong C-O stretch (aryl ether)

1120 - 1020 Strong C-O stretch (alkyl ether)

Experimental Protocol: IR Spectroscopy
Technique: Attenuated Total Reflectance (ATR)

Sample Preparation: A small amount of liquid 2,3-dimethoxyphenol was placed directly onto

the diamond crystal of the ATR accessory.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-

reflection diamond ATR accessory.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Background: A background spectrum of the clean, empty ATR crystal was recorded prior to

the sample measurement.

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared

spectrum. The spectrum was baseline corrected.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification.

m/z Relative Intensity (%) Proposed Fragment

154 100 [M]⁺ (Molecular Ion)

139 80 [M - CH₃]⁺

111 45 [M - CH₃ - CO]⁺

96 30 [M - CH₃ - CO - CH₃]⁺

77 25 [C₆H₅]⁺

Experimental Protocol: Mass Spectrometry
Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of 2,3-dimethoxyphenol in dichloromethane was

prepared.

Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI)

source.

GC Parameters:

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)

Inlet Temperature: 250 °C

Injection Volume: 1 µL (splitless)

Carrier Gas: Helium

Oven Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C at a

rate of 10 °C/min, and held for 5 minutes.

MS Parameters:
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Ionization Mode: Electron Ionization (EI)

Ionization Energy: 70 eV

Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Mass Range: 40 - 450 amu

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2,3-dimethoxyphenol.
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General workflow for spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 2,3-Dimethoxyphenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b146663#spectroscopic-data-for-2-3-
dimethoxyphenol-nmr-ir-ms]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b146663?utm_src=pdf-body-img
https://www.benchchem.com/product/b146663#spectroscopic-data-for-2-3-dimethoxyphenol-nmr-ir-ms
https://www.benchchem.com/product/b146663#spectroscopic-data-for-2-3-dimethoxyphenol-nmr-ir-ms
https://www.benchchem.com/product/b146663#spectroscopic-data-for-2-3-dimethoxyphenol-nmr-ir-ms
https://www.benchchem.com/product/b146663#spectroscopic-data-for-2-3-dimethoxyphenol-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b146663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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